3-Aminopropan-1-ol hydrochloride

説明

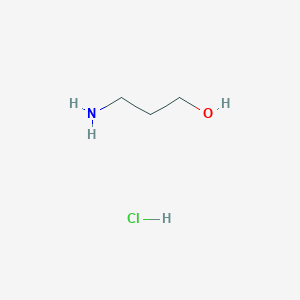

Structure

3D Structure of Parent

特性

IUPAC Name |

3-aminopropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c4-2-1-3-5;/h5H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIAJTMUAPNIDSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00162293 | |

| Record name | 3-Aminopropan-1-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14302-46-6 | |

| Record name | 3-Amino-1-propanol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14302-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopropan-1-ol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014302466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Aminopropan-1-ol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00162293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopropan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.748 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Aminopropan-1-ol hydrochloride solubility in different solvents

An In-Depth Technical Guide to the Solubility of 3-Aminopropan-1-ol Hydrochloride for Researchers and Drug Development Professionals

Introduction: Understanding the Critical Role of Solubility

3-Aminopropan-1-ol hydrochloride (CAS Number: 6380-83-2), also known as 3-amino-1-propanol HCl, is a versatile chemical intermediate utilized in various scientific applications, including the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring both a primary amine and a primary alcohol, makes it a valuable building block. However, for this compound to be effectively used in synthesis, formulation, or biological studies, a thorough understanding of its solubility is paramount.

Solubility dictates the choice of reaction media, purification methods, and is a critical determinant of a drug substance's bioavailability. For drug development professionals, poor solubility can be a major hurdle, leading to challenges in formulation and limiting the therapeutic potential of an active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the solubility of 3-Aminopropan-1-ol hydrochloride, grounded in its physicochemical properties and established scientific principles. We will explore its solubility in various solvent classes, provide a robust experimental protocol for its determination, and discuss the underlying factors that govern its behavior in solution.

Physicochemical Properties: The Foundation of Solubility

The solubility of a compound is not an arbitrary property; it is a direct consequence of its molecular structure and resulting physicochemical characteristics. For 3-Aminopropan-1-ol hydrochloride, the key properties are summarized below.

| Property | Value | Significance for Solubility |

| Molecular Formula | C₃H₁₀ClNO | Indicates a small, relatively simple molecule. |

| Molecular Weight | 111.57 g/mol | Low molecular weight generally favors solubility. |

| Structure | HO-(CH₂)₃-NH₃⁺Cl⁻ | Contains a hydroxyl (-OH) and an ammonium (-NH₃⁺) group, both capable of extensive hydrogen bonding. The ionic nature (hydrochloride salt) significantly enhances polarity. |

| Melting Point | 123-126 °C | A relatively moderate melting point suggests that the crystal lattice energy is not excessively high, which can be a barrier to dissolution. |

| pKa | ~10.5 (for the conjugate acid, NH₃⁺) | The pKa of the aminopropanol parent compound's conjugate acid is high, meaning it is a weak acid and the compound will exist predominantly in its protonated, ionic form (R-NH₃⁺) in neutral or acidic solutions, which is favorable for solubility in polar solvents. |

| Appearance | White to off-white crystalline powder | Physical state at standard conditions. |

The presence of the hydroxyl group and, critically, the protonated amine in the hydrochloride salt form, makes 3-Aminopropan-1-ol hydrochloride a highly polar, ionic compound. This structure is the primary determinant of its solubility profile, suggesting a strong affinity for polar solvents.

Theoretical Principles: "Like Dissolves Like" in Action

The adage "like dissolves like" is the guiding principle for predicting solubility. It means that substances with similar intermolecular forces are likely to be soluble in one another. For 3-Aminopropan-1-ol hydrochloride, the dominant forces are:

-

Ion-Dipole Interactions: The ammonium cation (R-NH₃⁺) and chloride anion (Cl⁻) can interact strongly with the permanent dipoles of polar solvents, such as water.

-

Hydrogen Bonding: Both the hydroxyl group (-OH) and the ammonium group (-NH₃⁺) are excellent hydrogen bond donors. The oxygen and nitrogen atoms can also act as hydrogen bond acceptors. This allows for extensive hydrogen bonding with protic solvents (e.g., water, ethanol).

Therefore, we can predict that 3-Aminopropan-1-ol hydrochloride will be most soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents.

Solubility Profile of 3-Aminopropan-1-ol Hydrochloride

| Solvent Class | Solvent Example | Predicted/Observed Solubility | Rationale for Behavior |

| Polar Protic | Water | Soluble | Water is an excellent hydrogen bond donor and acceptor and has a high dielectric constant, which effectively solvates the R-NH₃⁺ and Cl⁻ ions through strong ion-dipole interactions and hydrogen bonding. |

| Polar Protic | Methanol, Ethanol | Soluble | Alcohols can also engage in hydrogen bonding with the solute and have sufficient polarity to solvate the ions, though typically less effectively than water. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | DMSO is a highly polar solvent with a large dipole moment that can solvate the cation, but it is only a hydrogen bond acceptor. Solubility is expected but may be less than in protic solvents. |

| Polar Aprotic | Acetonitrile | Sparingly Soluble to Insoluble | Acetonitrile has a significant dipole moment but is a poor hydrogen bond acceptor and donor. Its ability to solvate the ionic compound is limited. |

| Nonpolar | Toluene, Hexane | Insoluble | These solvents lack polarity and cannot form hydrogen bonds or engage in ion-dipole interactions. There is no favorable interaction to overcome the crystal lattice energy of the salt. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a robust experimental method is required. The equilibrium shake-flask method is a gold standard for its reliability and simplicity.

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

Objective: To determine the equilibrium solubility of 3-Aminopropan-1-ol hydrochloride in a given solvent at a specified temperature.

Materials:

-

3-Aminopropan-1-ol hydrochloride

-

Solvent of interest

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

Syringes

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or CAD) or another validated analytical technique for quantification.

Methodology:

-

Preparation: Add an excess amount of 3-Aminopropan-1-ol hydrochloride to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately pipette a known volume of the selected solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., at 25 °C). Allow the samples to shake for a predetermined period (e.g., 24-48 hours). This duration should be sufficient to ensure equilibrium is reached. Rationale: Constant agitation and temperature control are critical for achieving a true thermodynamic equilibrium between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean vial. Rationale: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Dilution: Accurately dilute the filtrate with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. The result is typically expressed in mg/mL or mol/L.

Caption: Workflow for the shake-flask equilibrium solubility determination method.

Factors Influencing Solubility

-

Temperature: The dissolution of most solids is an endothermic process. Therefore, the solubility of 3-Aminopropan-1-ol hydrochloride is generally expected to increase with rising temperature. This relationship should be determined experimentally if the compound is to be used in processes involving temperature changes.

-

pH: As a hydrochloride salt of a primary amine, the pH of the aqueous solution will significantly impact solubility. In acidic to neutral pH, the compound remains in its protonated, highly soluble ionic form (R-NH₃⁺). However, in basic conditions (pH > pKa), the amine will be deprotonated to its free base form (R-NH₂). This neutral species is significantly less polar and will likely have much lower aqueous solubility.

-

Polymorphism: The existence of different crystalline forms (polymorphs) can influence solubility. Different polymorphs have different crystal lattice energies, and the less stable (metastable) form will generally exhibit higher apparent solubility than the most stable form.

Caption: Key solute-solvent interactions governing solubility in water.

Conclusion

3-Aminopropan-1-ol hydrochloride is a highly polar, ionic compound whose solubility is dominated by its ability to form strong ion-dipole interactions and hydrogen bonds. Consequently, it exhibits high solubility in polar protic solvents like water and lower alcohols, and poor solubility in nonpolar solvents. For researchers and drug developers, it is crucial to recognize that factors such as pH and temperature can significantly modulate this behavior. When precise solubility data is required for applications such as formulation development or process chemistry, the validated shake-flask protocol described herein provides a reliable framework for obtaining accurate and reproducible results.

References

Hazard Identification and Risk Assessment: A Proactive Stance

An In-Depth Technical Guide to the Safe Handling of 3-Aminopropan-1-ol Hydrochloride

For the modern researcher, scientist, and drug development professional, a deep understanding of chemical safety is not merely a regulatory hurdle; it is the bedrock of scientific integrity and innovation. This guide provides a comprehensive, field-proven framework for the safe handling and use of 3-Aminopropan-1-ol hydrochloride, moving beyond mere compliance to instill a culture of proactive safety.

3-Aminopropan-1-ol hydrochloride is classified as a hazardous chemical, and a thorough understanding of its potential dangers is the first step in mitigating risk.[1][2][3][4] The primary hazards associated with this compound are its corrosivity and acute toxicity if ingested.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3][4][5] |

| Skin Corrosion | Sub-category 1B | H314: Causes severe skin burns and eye damage.[2][3][4][5] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage.[2][5] |

| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[1] |

The causality behind these classifications lies in the chemical's properties. As a primary amine and an alcohol, it can react exothermically with acids and has a corrosive nature that can cause significant damage to living tissue upon contact.[2] Ingestion can lead to severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus, with a risk of perforation.[1]

Exposure Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

To prevent exposure, a combination of engineering controls and personal protective equipment is essential. The principle here is to create multiple barriers between the researcher and the chemical.

Engineering Controls:

-

Chemical Fume Hood: All work with 3-Aminopropan-1-ol hydrochloride should be conducted in a properly functioning chemical fume hood to minimize the inhalation of any vapors or mists.[1][5]

-

Ventilation: Ensure adequate ventilation in the laboratory, especially in storage areas.[1][2]

-

Eyewash Stations and Safety Showers: These must be readily accessible and in close proximity to the workstation.[1]

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment. The following are mandatory when handling 3-Aminopropan-1-ol hydrochloride:

-

Eye and Face Protection: Tightly fitting safety goggles or a face shield (minimum 8-inch) are required to protect against splashes.[1][2][4][5]

-

Skin Protection:

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for ammonia and organic ammonia derivatives should be used.[1]

Handling and Storage: Maintaining Chemical Integrity and Safety

Safe Handling Practices:

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[1][2][3]

-

Use only in a well-ventilated area, preferably a chemical fume hood.[1][2]

Storage Conditions:

Proper storage is crucial to prevent degradation and hazardous reactions.

-

Store in a dry, cool, and well-ventilated place.[1][2][3][4]

-

Store in a designated corrosives area.[1]

-

The compound is air-sensitive and hygroscopic; consider storing under an inert atmosphere.[1][4]

-

Incompatible Materials: Keep away from acids and strong oxidizing agents.[1]

Emergency Procedures: A Rapid and Informed Response

In the event of an emergency, a swift and correct response can significantly mitigate harm.

First-Aid Measures:

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled). Seek immediate medical attention.[1][2][3][4][5] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[1][2][4][5] |

| Eye Contact | Immediately rinse the eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[1][2][3][4][5] |

| Ingestion | Do NOT induce vomiting.[1][2][3][4][5] Rinse the mouth with water.[1][2][3][4][5] Never give anything by mouth to an unconscious person.[1][4][5] Seek immediate medical attention.[1][2][3][4][5] |

Accidental Release Measures:

In the event of a spill, follow these steps:

-

Evacuate: Evacuate all non-essential personnel from the area.[1][4][5]

-

Ventilate: Ensure adequate ventilation of the spill area.[1][3][4][5]

-

Contain: Prevent the spill from spreading and entering drains.[4][5]

-

Absorb: Use an inert absorbent material (such as dry sand or earth) to soak up the spill.[1][4][5]

-

Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.[1][3][4][5]

-

Decontaminate: Clean the spill area thoroughly.

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Application of 3-Aminopropan-1-ol Hydrochloride in the Synthesis of Novel β-Lactam Antibiotics

For: Researchers, scientists, and drug development professionals in the field of antibiotic synthesis.

Introduction: Addressing the Challenge of Antibiotic Resistance with Novel Synthetic Scaffolds

The relentless evolution of bacterial resistance necessitates the continuous development of novel β-lactam antibiotics. A key strategy in this endeavor is the modification of side chains attached to the core β-lactam structure, which can profoundly influence antibacterial spectrum, potency, and resistance to β-lactamase enzymes. 3-Aminopropan-1-ol hydrochloride is a versatile and economically viable building block that offers a unique trifunctional handle—a primary amine, a primary alcohol, and a three-carbon spacer. This application note details a strategic approach for incorporating this scaffold into the synthesis of novel cephalosporin analogues, leveraging its chemical versatility to introduce new functionalities.

The core principle of β-lactam antibiotic action lies in the irreversible acylation of penicillin-binding proteins (PBPs), enzymes crucial for bacterial cell wall biosynthesis. This covalent modification disrupts cell wall integrity, leading to bacterial lysis and death. The efficacy of this process is highly dependent on the stereochemistry and chemical nature of the substituents on the β-lactam ring.

Conceptual Framework: 3-Aminopropan-1-ol as a Precursor for a C-3 Side Chain in Cephalosporins

In the design of new cephalosporin derivatives, the C-3 position is a critical locus for modification, significantly impacting the pharmacokinetic and pharmacodynamic properties of the antibiotic. The introduction of a 3-hydroxypropylamino moiety, derived from 3-aminopropan-1-ol, at this position can enhance water solubility and provide a site for further functionalization.

This protocol outlines a plausible and scientifically grounded pathway for the synthesis of a novel cephalosporin analogue incorporating a 3-hydroxypropylamino side chain. The overall strategy involves the conversion of 3-aminopropan-1-ol hydrochloride to a more reactive intermediate, 3-azido-1-propanol, followed by its attachment to a cephalosporin nucleus via a nucleophilic substitution reaction. The azide can then be reduced to the desired primary amine.

Experimental Protocols

Part 1: Synthesis of 3-Azido-1-propanol from 3-Aminopropan-1-ol Hydrochloride

Rationale: The direct use of 3-aminopropan-1-ol in subsequent steps can be complicated by the nucleophilicity of the amine. Conversion of the amine to an azide group provides a stable, non-basic functional group that can be selectively reduced back to the amine at a later stage. The hydrochloride salt is first neutralized to the free base.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Role |

| 3-Aminopropan-1-ol hydrochloride | C₃H₁₀ClNO | 111.57 | 11.16 g (0.1 mol) | Starting Material |

| Sodium hydroxide (NaOH) | NaOH | 40.00 | 4.00 g (0.1 mol) | Base |

| 3-Chloro-1-propanol | C₃H₇ClO | 94.54 | 9.45 g (0.1 mol) | Alkylating Agent |

| Sodium azide (NaN₃) | NaN₃ | 65.01 | 7.15 g (0.11 mol) | Azide Source |

| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 200 mL | Solvent |

| Diethyl ether | (C₂H₅)₂O | 74.12 | As needed | Extraction Solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | Drying Agent |

Step-by-Step Protocol:

-

Neutralization of 3-Aminopropan-1-ol Hydrochloride:

-

In a 250 mL round-bottom flask, dissolve 3-aminopropan-1-ol hydrochloride (11.16 g, 0.1 mol) in 50 mL of deionized water.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium hydroxide (4.00 g, 0.1 mol) in 20 mL of water, keeping the temperature below 10 °C.

-

Stir the mixture for 15 minutes at 0-5 °C. The resulting solution contains the free base, 3-amino-1-propanol.

-

-

Conversion to 3-Azido-1-propanol (via a two-step, one-pot reaction):

-

To the aqueous solution of 3-amino-1-propanol, add 100 mL of DMF.

-

Add 3-chloro-1-propanol (9.45 g, 0.1 mol) to the reaction mixture.

-

Slowly add sodium azide (7.15 g, 0.11 mol) in portions over 30 minutes, ensuring the temperature does not exceed 25 °C.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 300 mL of cold water and extract with diethyl ether (3 x 100 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain crude 3-azido-1-propanol.

-

Purify the crude product by vacuum distillation.

-

Part 2: Synthesis of a Cephalosporin Analogue with a 3-Azidopropyl Side Chain

Rationale: The C-3' position of the 7-aminocephalosporanic acid (7-ACA) nucleus is activated by an acetoxy leaving group, making it susceptible to nucleophilic substitution by the hydroxyl group of 3-azido-1-propanol. This reaction is typically carried out in the presence of a suitable base.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Role |

| 7-Aminocephalosporanic acid (7-ACA) | C₁₀H₁₂N₂O₅S | 272.28 | 27.23 g (0.1 mol) | β-Lactam Core |

| 3-Azido-1-propanol | C₃H₇N₃O | 101.11 | 11.12 g (0.11 mol) | Side Chain Precursor |

| Boron trifluoride etherate (BF₃·OEt₂) | (C₂H₅)₂O·BF₃ | 141.93 | 14.2 mL (0.11 mol) | Lewis Acid Catalyst |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 500 mL | Solvent |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | As needed | Extraction Solvent |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | Quenching Agent |

Step-by-Step Protocol:

-

Preparation of the Reaction Mixture:

-

In a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend 7-ACA (27.23 g, 0.1 mol) in 300 mL of anhydrous acetonitrile.

-

Cool the suspension to 0 °C in an ice bath.

-

-

Activation and Coupling:

-

Slowly add boron trifluoride etherate (14.2 mL, 0.11 mol) to the stirred suspension.

-

Stir the mixture at 0 °C for 30 minutes.

-

Dissolve 3-azido-1-propanol (11.12 g, 0.11 mol) in 100 mL of anhydrous acetonitrile and add it dropwise to the reaction mixture over 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC or HPLC.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the pH is neutral.

-

Extract the aqueous layer with dichloromethane (3 x 150 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.

-

Filter and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the desired 7-amino-3-((3-azidopropoxy)methyl)ceph-3-em-4-carboxylic acid.

-

Part 3: Acylation of the C-7 Amino Group and Reduction of the Azide

Rationale: The C-7 amino group is acylated with a desired side chain to impart antibacterial activity. Following acylation, the azide group at the C-3 side chain is reduced to a primary amine using a Staudinger reduction, which is a mild method that is compatible with the sensitive β-lactam ring.

Materials:

| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Quantity | Role |

| 7-amino-3-((3-azidopropoxy)methyl)ceph-3-em-4-carboxylic acid | C₁₃H₁₅N₅O₅S | 369.36 | 36.94 g (0.1 mol) | Intermediate |

| 2-Thienylacetyl chloride | C₆H₅ClOS | 160.62 | 16.06 g (0.1 mol) | Acylating Agent |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 14 mL (0.1 mol) | Base |

| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 | 400 mL | Solvent |

| Triphenylphosphine (PPh₃) | (C₆H₅)₃P | 262.29 | 28.85 g (0.11 mol) | Reducing Agent |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 200 mL | Solvent |

| Water | H₂O | 18.02 | 20 mL | Hydrolysis |

Step-by-Step Protocol:

-

Acylation of the C-7 Amino Group:

-

Dissolve the cephalosporin intermediate (36.94 g, 0.1 mol) in 300 mL of anhydrous dichloromethane in a 500 mL round-bottom flask.

-

Cool the solution to 0 °C.

-

Add triethylamine (14 mL, 0.1 mol).

-

Slowly add 2-thienylacetyl chloride (16.06 g, 0.1 mol) dropwise.

-

Stir the reaction at 0 °C for 2 hours and then at room temperature for 4 hours.

-

Wash the reaction mixture with 1M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to obtain the acylated intermediate.

-

-

Staudinger Reduction of the Azide:

-

Dissolve the acylated intermediate in 200 mL of THF.

-

Add triphenylphosphine (28.85 g, 0.11 mol).

-

Stir the mixture at room temperature for 8 hours. Evolution of nitrogen gas should be observed.

-

Add 20 mL of water and stir for an additional 12 hours to hydrolyze the intermediate phosphazene.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by crystallization or preparative HPLC to yield the final novel cephalosporin analogue: 7-(2-(thiophen-2-yl)acetamido)-3-((3-aminopropoxy)methyl)ceph-3-em-4-carboxylic acid.

-

Visualizations of the Synthetic Pathway

Caption: Synthetic workflow for the preparation of a novel cephalosporin analogue.

Conclusion and Future Perspectives

This application note provides a detailed, step-by-step protocol for the utilization of 3-aminopropan-1-ol hydrochloride as a versatile building block in the synthesis of novel β-lactam antibiotics. The described pathway, while illustrative, is based on established and robust chemical transformations, offering a high degree of confidence in its practical implementation. The final product, a cephalosporin analogue bearing a 3-hydroxypropylamino side chain, presents a promising scaffold for further investigation into its antibacterial activity and resistance profile. The terminal primary amine and hydroxyl group of the side chain also offer opportunities for the development of second-generation analogues with enhanced properties.

References

-

Review on β-Lactam Synthesis: Alcaide, B., & Almendros, P. (2002). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry, 9(1), 1-36. [Link]

-

Cephalosporin Side Chain Modification: Page, M. I. (1987). The mechanisms of reactions of β-lactam antibiotics. Accounts of Chemical Research, 20(8), 295-302. [Link]

-

Staudinger Reduction: Staudinger, H., & Meyer, J. (1919). Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate und Phosphinimine. Helvetica Chimica Acta, 2(1), 635-646. [Link]

-

β-Lactam Antibiotics Mechanism of Action: Tipper, D. J., & Strominger, J. L. (1965). Mechanism of action of penicillins: a proposal based on their structural similarity to acyl-D-alanyl-D-alanine. Proceedings of the National Academy of Sciences, 54(4), 1133-1141. [Link]

-

Synthesis of Functionalized β-Lactams: Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2001). β-Lactams as versatile intermediates for the asymmetric synthesis of non-proteinogenic α- and β-amino acids and derivatives. European Journal of Organic Chemistry, 2001(18), 3435-3446. [Link]

Application Notes: The Strategic Use of 3-Aminopropan-1-ol in Polyurethane Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Unique Building Block for Advanced Polyurethanes

Polyurethanes (PUs) are a highly versatile class of polymers, renowned for their tunable mechanical properties, biocompatibility, and chemical stability, making them invaluable in fields ranging from industrial coatings to advanced biomedical devices.[1] The properties of PUs are defined by their constituent monomers: a diisocyanate, a polyol (soft segment), and a chain extender (hard segment). Chain extenders are low molecular weight diols or diamines that react with the isocyanate-terminated prepolymer, building the hard segment and profoundly influencing the final polymer's characteristics, such as hardness, elasticity, and thermal stability.[2]

3-Aminopropan-1-ol is a unique chain extender. Possessing both a primary amine (-NH₂) and a primary hydroxyl (-OH) group, it offers a differential reactivity that can be strategically exploited. The amine group is significantly more nucleophilic and reacts much faster with isocyanates than the hydroxyl group. This allows for controlled, stepwise polymerization and the introduction of specific linkages (urea and urethane), which can be used to fine-tune the polymer's properties.

However, 3-aminopropan-1-ol is often supplied as its hydrochloride salt (H₂N(CH₂)₃OH·HCl) for improved stability and handling. This form is not directly reactive in polymerization. The primary and essential first step is the in situ neutralization of the salt to liberate the free, reactive amino alcohol. This guide provides a comprehensive overview and detailed protocols for the use of 3-aminopropan-1-ol hydrochloride in polyurethane synthesis.

From Salt to Monomer: The Critical Neutralization Step

The hydrochloride salt protects the highly reactive amine group. Before it can participate in polymerization, it must be neutralized with a suitable base to yield the free 3-aminopropan-1-ol.

Causality Behind the Choice of Base: The choice of base is critical. A tertiary amine, such as triethylamine (TEA), is often preferred.[3]

-

Why TEA? TEA is a non-nucleophilic base. It effectively scavenges the proton (H⁺) from the ammonium salt but does not react with the isocyanate groups in the main polymerization reaction.

-

Byproduct Formation: The neutralization reaction produces triethylammonium chloride (TEA·HCl), a salt that is often insoluble in the organic solvents used for PU synthesis (e.g., Dimethylformamide, Dimethylacetamide). This insolubility is advantageous, as the salt precipitates and can be removed by filtration, ensuring it does not interfere with the subsequent polymerization or contaminate the final product.

The workflow for this crucial preparatory step is outlined below.

Caption: Workflow for the neutralization of 3-aminopropan-1-ol hydrochloride.

Role and Impact in Polyurethane Synthesis

Once neutralized, 3-aminopropan-1-ol acts as a potent chain extender, shaping the polymer architecture and properties.

Differential Reactivity: The primary amine group reacts almost instantaneously with isocyanate groups to form a urea linkage (-NH-CO-NH-). The hydroxyl group reacts more slowly, typically requiring heat or a catalyst (like dibutyltin dilaurate, DBTDL), to form a urethane (carbamate) linkage (-O-CO-NH-).

This two-stage reactivity allows for a high degree of control. The initial, rapid formation of urea linkages builds molecular weight and defines the hard segment domains. The subsequent, slower reaction of the hydroxyl groups can be used to introduce cross-linking, increasing the polymer's rigidity and thermal stability.

Impact on Polymer Properties: The incorporation of 3-aminopropan-1-ol imparts several key characteristics to the resulting polyurethane-urea (PUU) polymer:

-

Increased Hydrogen Bonding: Both urea and urethane linkages are strong hydrogen bond donors and acceptors. The presence of urea groups, in particular, leads to a higher density of strong, bidentate hydrogen bonds. This enhances the phase separation between hard and soft segments, resulting in improved mechanical properties like tensile strength and modulus.[2]

-

Hydrophilicity and Waterborne Applications: The polar amine and hydroxyl groups can increase the hydrophilicity of the polymer. This is particularly useful in the synthesis of waterborne polyurethane dispersions (PUDs).[4][5] The amine group can be protonated or quaternized to create cationic centers along the polymer backbone, which act as internal emulsifiers to stabilize the polymer particles in water.[6]

-

Biocompatibility: The introduction of polar groups and hydrogen bonding sites can improve the biocompatibility of polyurethanes, making them suitable for biomedical applications such as coatings for medical devices, scaffolds for tissue engineering, and drug delivery systems.[1][7][8]

The following diagram illustrates the general synthesis scheme.

Sources

- 1. Polyurethanes and Their Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lume.ufrgs.br [lume.ufrgs.br]

- 3. US5723645A - Method for preparing 3-aminopropane phosphoric acid - Google Patents [patents.google.com]

- 4. New Waterborne Polyurethane-Urea Synthesized with Ether-Carbonate Copolymer and Amino-Alcohol Chain Extenders with Tailored Pressure-Sensitive Adhesion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. gantrade.com [gantrade.com]

- 7. Recent Advances in Polyurethane/POSS Hybrids for Biomedical Applications [mdpi.com]

- 8. blog.synthesia.com [blog.synthesia.com]

Application Notes and Protocols: The Role of 3-Aminopropan-1-ol Hydrochloride in the Formulation of Cosmetic Ingredients

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Cosmetics

3-Aminopropan-1-ol, a bifunctional organic compound featuring both a primary amine and a primary alcohol, serves as a valuable precursor in the synthesis of a variety of cosmetic ingredients. Its hydrochloride salt, 3-Aminopropan-1-ol hydrochloride, offers a more stable, crystalline, and less hygroscopic alternative to the free base, making it an attractive starting material for industrial applications. This document provides a detailed overview of the applications of 3-Aminopropan-1-ol hydrochloride in the preparation of cosmetic ingredients, focusing on its use in synthesizing fatty acid amides which function as surfactants, emulsifiers, and conditioning agents. Furthermore, its role as a pH adjuster in cosmetic formulations is discussed.

This guide is designed to provide researchers and formulation scientists with the foundational knowledge and practical protocols to effectively utilize 3-Aminopropan-1-ol hydrochloride in the development of novel cosmetic ingredients and formulations.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 3-Aminopropan-1-ol and its hydrochloride salt is crucial for its effective use in synthesis and formulation.

| Property | 3-Aminopropan-1-ol | 3-Aminopropan-1-ol Hydrochloride |

| CAS Number | 156-87-6 | 14302-46-6 |

| Molecular Formula | C₃H₉NO | C₃H₁₀ClNO |

| Molecular Weight | 75.11 g/mol | 111.57 g/mol |

| Appearance | Colorless to pale yellow liquid | Colorless to light yellow clear liquid |

| Melting Point | 11-12.4 °C | Not available (liquid at room temperature) |

| Boiling Point | 187-190 °C | Not available |

| Density | ~0.98 g/cm³ at 20 °C | Not available |

| Solubility | Miscible with water, alcohol, ether, acetone, and chloroform. | Soluble in water. |

| pH | 11.6 (10 g/L in H₂O at 20 °C) | Acidic |

Core Applications in Cosmetics

3-Aminopropan-1-ol hydrochloride's utility in the cosmetic industry stems from its bifunctional nature, allowing it to act as a versatile building block and a functional ingredient.

Precursor for Surfactants and Emulsifiers: Fatty Acid Amides

The primary application of 3-Aminopropan-1-ol hydrochloride in cosmetic ingredient synthesis is in the preparation of N-(3-hydroxypropyl) fatty acid amides. These molecules are non-ionic or amphoteric surfactants with excellent emulsifying, thickening, and foaming properties. The general synthesis involves a two-step process:

-

Neutralization: The amine hydrochloride is neutralized with a base to liberate the free 3-Aminopropan-1-ol.

-

Amidation: The free amine is then reacted with a fatty acid or its derivative (e.g., fatty acid chloride or ester) to form the corresponding amide.

Caption: Synthesis of N-(3-hydroxypropyl) Fatty Acid Amides.

These fatty acid amides, such as N-(3-hydroxypropyl) oleamide or N-(3-hydroxypropyl) cocoamide, are valuable in a wide range of cosmetic products, including shampoos, conditioners, body washes, and facial cleansers. They contribute to the product's texture, stability, and cleansing or conditioning performance.

pH Adjustment

Alkanolamines like 3-Aminopropan-1-ol are effective pH adjusters in cosmetic formulations. Due to its basic nature (in its free form), it can be used to neutralize acidic components and raise the pH of a formulation to the desired level, which is often crucial for product stability, efficacy of other ingredients, and skin compatibility. When starting with the hydrochloride salt, a stronger base would be required to first neutralize the salt before it can act as a pH adjuster in the final formulation, a less common but feasible application.

Protocols for Cosmetic Ingredient Preparation

The following protocols are provided as representative examples of how 3-Aminopropan-1-ol hydrochloride can be utilized in the laboratory setting.

Protocol 1: Neutralization of 3-Aminopropan-1-ol Hydrochloride to Yield the Free Amine

Objective: To prepare the free 3-Aminopropan-1-ol from its hydrochloride salt for use in subsequent synthesis.

Materials:

-

3-Aminopropan-1-ol hydrochloride

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Deionized water

-

Methanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH meter or pH indicator strips

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve a known quantity of 3-Aminopropan-1-ol hydrochloride in deionized water in a round-bottom flask. A typical concentration would be 10-20% (w/v).

-

Neutralization: While stirring, slowly add a concentrated aqueous solution of NaOH or KOH dropwise. Monitor the pH of the solution continuously. Continue adding the base until the pH reaches approximately 12.[1]

-

Solvent Removal: Remove the water by distillation under reduced pressure using a rotary evaporator. Sodium chloride (or potassium chloride) will precipitate out as the water is removed.

-

Extraction of Free Amine: Add methanol to the resulting slurry to dissolve the 3-Aminopropan-1-ol, leaving the inorganic salt behind.

-

Filtration: Filter the methanolic solution to remove the precipitated salt.

-

Final Concentration: Evaporate the methanol from the filtrate using a rotary evaporator to obtain the purified 3-Aminopropan-1-ol as a liquid.

-

Verification: Confirm the identity and purity of the product using appropriate analytical techniques such as NMR or GC-MS.

Protocol 2: Synthesis of N-(3-hydroxypropyl) Lauramide (a representative cosmetic surfactant)

Objective: To synthesize a fatty acid amide surfactant from lauric acid and 3-Aminopropan-1-ol.

Materials:

-

3-Aminopropan-1-ol (prepared as in Protocol 1 or purchased)

-

Lauric acid

-

Calcium oxide (CaO) as a catalyst (optional, for direct amidation)

-

Hexane-isopropanol solvent mixture (optional)

-

Three-neck round-bottom flask equipped with a condenser and a mechanical stirrer

-

Heating mantle

-

Nitrogen inlet

Procedure (Direct Amidation):

-

Reactant Charging: In a three-neck round-bottom flask, combine lauric acid and 3-Aminopropan-1-ol in a 1:1.1 molar ratio. The slight excess of the amine helps to drive the reaction to completion.

-

Solvent and Catalyst Addition (Optional): For a solvent-based reaction, a solvent such as a hexane-isopropanol mixture can be used. A basic catalyst like CaO can also be added at this stage to facilitate the reaction.[2]

-

Reaction Conditions: Heat the reaction mixture to 140-160 °C under a gentle stream of nitrogen to remove the water formed during the reaction.[3] Stir the mixture vigorously for several hours (e.g., 4-8 hours).

-

Monitoring the Reaction: The progress of the reaction can be monitored by measuring the acid value of the reaction mixture or by using techniques like TLC or IR spectroscopy (disappearance of the carboxylic acid peak and appearance of the amide peak).

-

Purification: Once the reaction is complete, the crude product can be purified. If a solvent was used, it can be removed under reduced pressure. The product can be further purified by recrystallization or column chromatography if necessary, although for many cosmetic applications, the crude product may be of sufficient purity.

-

Characterization: Characterize the final product using techniques such as FT-IR, NMR, and mass spectrometry to confirm the structure of N-(3-hydroxypropyl) lauramide.

Safety and Regulatory Considerations

Safety:

-

3-Aminopropan-1-ol is classified as corrosive and can cause skin irritation and serious eye damage. Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.

-

In Japan, 3-Aminopropan-1-ol is classified as a "Deleterious Substance," which necessitates strict handling and labeling requirements.

-

The Cosmetic Ingredient Review (CIR) has assessed the safety of other alkanolamines, such as aminomethyl propanol, and found them to be safe for use in cosmetics under specified conditions, with a key recommendation to avoid their use in formulations containing N-nitrosating agents to prevent the formation of potentially carcinogenic nitrosamines.[4][5] While a specific CIR report for 3-Aminopropan-1-ol was not found, the same precautions regarding nitrosamine formation should be applied.

Regulatory Status:

-

United States (FDA): There are no specific regulations from the FDA that prohibit or restrict the use of 3-Aminopropan-1-ol or its hydrochloride salt in cosmetics. However, as with all cosmetic ingredients, the manufacturer is responsible for ensuring the safety of the final product.[6][7]

-

European Union (ECHA): 3-Aminopropan-1-ol is registered under REACH. There are no specific restrictions on its use in cosmetics listed in Annex III of the EU Cosmetic Regulation.[8][9] However, a proposal has been made to classify the related compound, aminomethyl propanol, as a substance that may damage the unborn child, which could impact its future use in cosmetics in the EU.[10]

Conclusion

3-Aminopropan-1-ol hydrochloride is a versatile and economically viable starting material for the synthesis of a range of cosmetic ingredients, most notably fatty acid amide surfactants and emulsifiers. Its stable salt form simplifies handling and storage, while straightforward neutralization provides the reactive free amine for subsequent derivatization. By following established chemical principles and appropriate safety precautions, researchers and formulators can leverage the unique properties of this compound to develop innovative and effective cosmetic products. As with all cosmetic ingredients, a thorough understanding of the current regulatory landscape and a commitment to rigorous safety assessment are paramount.

References

Please note that while the following links were valid at the time of generation, their accessibility may change over time.

-

Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. Retrieved from [Link]

- Google Patents. (2010). US8344182B2 - Process for the preparation of (S)-2-amino-1-propanol (L-alaninol) from (S)-1-methoxy-2-propylamine.

-

European Chemicals Agency (ECHA). (n.d.). Propan-1-ol - Substance Information. Retrieved from [Link]

-

U.S. Food & Drug Administration (FDA). (2022). Cosmetics & U.S. Law. Retrieved from [Link]

- Google Patents. (n.d.). CN104788332A - Preparation and purification method of oleic acid monoethanolamide.

- Johnson, W., Jr, Bergfeld, W. F., Belsito, D. V., Hill, R. A., Klaassen, C. D., Liebler, D. C., Marks, J. G., Jr, Shank, R. C., Slaga, T. J., Snyder, P. W., & Andersen, F. A. (2009). Final amended report on the safety assessment of aminomethyl propanol and aminomethyl propanediol. International journal of toxicology, 28(4_suppl), 129S–153S.

-

Bramble Berry. (n.d.). How to Formulate Hair Conditioners. Retrieved from [Link]

-

U.S. Food & Drug Administration (FDA). (2011). Cosmetic ingredients/material prohibited/restricted by FDA. Retrieved from [Link]

-

ARPN Journal of Engineering and Applied Sciences. (2023). SYNTHESIS OF FATTY AMIDES FROM LAURIC ACID AND STEARIC ACID FOR PHARMACEUTICAL AND COSMETIC APPLICATIONS. Retrieved from [Link]

-

Cosmetic Ingredient Review. (n.d.). Home. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Cosmetic Products Regulation, Annex III - Restricted Substances. Retrieved from [Link]

-

BRB International. (2019). BRB Personal Care Cost Effective Guide Formulation Edition 2019. Retrieved from [Link]

-

U.S. Food & Drug Administration (FDA). (2022). Prohibited & Restricted Ingredients in Cosmetics. Retrieved from [Link]

-

Cosmetics & Toiletries. (2008). CIR Assesses Aminomethyl Propanol and More. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2013). Safety Assessment of Tromethamine, Aminomethyl Propanediol, and Aminoethyl Propanediol as Used in Cosmetics. Retrieved from [Link]

-

TALENTA Publisher - Universitas Sumatera Utara. (2018). Synthesis of Cationic Surfactant N, N-(2-Laurate- Ethyl) Stearamidium Chloride. Retrieved from [Link]

-

CTPA. (2023). Aminomethyl propanol – new CMR proposal. Retrieved from [Link]

-

U.S. Food & Drug Administration (FDA). (2024). Cosmetics Safety Q&A: Contaminants. Retrieved from [Link]

- Google Patents. (n.d.). CN112957998A - Preparation method of surfactant composition.

-

European Chemicals Agency (ECHA). (n.d.). 1-aminopropan-2-ol - Registration Dossier. Retrieved from [Link]

-

R Discovery. (2023). Synthesis of fatty amides from lauric acid and stearic acid for pharmaceutical and cosmetic applications. Retrieved from [Link]

-

U.S. Food & Drug Administration (FDA). (2022). Cosmetic Ingredients. Retrieved from [Link]

-

Cosmetics & Toiletries. (2018). Conditionally Yours: Hair Conditioner Formulations. Retrieved from [Link]

-

European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]

-

PubMed. (1972). Novel methods of preparation of 3-aminopropan-1-ol derivatives. II. Synthesis of 3-N-piperazinyl)-propan-1-ol and its derivatives. Retrieved from [Link]

Sources

- 1. US20100240928A1 - Process for the preparation of (s)-2-amino-1-propanol (l-alaninol) from (s)-1-methoxy-2-propylamine - Google Patents [patents.google.com]

- 2. arpnjournals.org [arpnjournals.org]

- 3. talenta.usu.ac.id [talenta.usu.ac.id]

- 4. Final amended report on safety assessment on aminomethyl propanol and aminomethyl propanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. fda.gov [fda.gov]

- 7. Cosmetic Ingredients | FDA [fda.gov]

- 8. Substance Information - ECHA [echa.europa.eu]

- 9. cosmetics-restricted-subs - ECHA [echa.europa.eu]

- 10. ctpa.org.uk [ctpa.org.uk]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Reactions with 3-Aminopropan-1-ol Hydrochloride

Welcome to the technical support center for 3-Aminopropan-1-ol hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional reagent. Low yields can be a significant impediment to progress, and this document provides a structured, causality-driven approach to diagnosing and resolving common issues encountered during its use. We will move beyond simple procedural lists to explore the underlying chemical principles governing success.

Section 1: Foundational Troubleshooting - The Starting Material

The most common source of failure in reactions involving 3-Aminopropan-1-ol hydrochloride originates from the nature of the starting material itself. Understanding its properties is the first step to successful synthesis.

Q1: My reaction is sluggish, incomplete, or fails to start entirely. What is the most likely cause?

Answer: The primary issue is almost certainly the failure to efficiently generate the free amine, 3-aminopropan-1-ol, from its hydrochloride salt. The hydrochloride salt is stable and crystalline, but the amine nitrogen is protonated (R-NH3+), rendering it non-nucleophilic. Furthermore, the salt has poor solubility in many common aprotic organic solvents, leading to a heterogeneous reaction mixture where the bulk of your starting material is not in the solution phase to react.

Causality: For the primary amine to act as a nucleophile (e.g., in an acylation or alkylation), its lone pair of electrons must be available. The acidic proton from HCl must be neutralized by a base. The choice of base and solvent is therefore the most critical parameter to control.

Troubleshooting Steps:

-

Base Selection: You must add at least one full equivalent of a suitable base to liberate the free amine. An excess (1.1-1.5 equivalents) is often used to drive the equilibrium. The base should be strong enough to deprotonate the ammonium salt (pKa ~9.5-10) but ideally should not introduce competing side reactions.

-

Solvent & Solubility: Once the free amine is generated, it must be soluble in the reaction solvent. While the hydrochloride salt is soluble in water or methanol, the free base has better solubility in a range of organic solvents.[1][2][3] Consider using polar aprotic solvents like THF, DMF, or acetonitrile, or alcohols if they are compatible with your reaction.

Data Presentation: Selection of Bases for Free Amine Liberation

| Base | pKaH (Conjugate Acid) | Typical Solvents | Key Considerations |

| Triethylamine (TEA) | ~10.7 | DCM, THF, Acetonitrile | Standard, non-nucleophilic organic base. The resulting triethylammonium chloride salt can sometimes precipitate, which may or may not be desirable. |

| Diisopropylethylamine (DIPEA) | ~11 | DCM, THF, DMF | "Hünig's base." Sterically hindered, making it very non-nucleophilic. Excellent choice to avoid side reactions. |

| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa of HCO₃⁻) | DMF, Acetonitrile, Acetone | Inexpensive, strong inorganic base. Can lead to heterogeneous mixtures. Effective at higher temperatures. |

| Sodium Hydroxide (NaOH) | ~15.7 (pKa of H₂O) | Water, Alcohols | Used for aqueous reactions or for a separate free-basing workup step before the main reaction. Not suitable for most moisture-sensitive reactions. |

Section 2: A Systematic Workflow for Diagnosing Low Yield

When faced with a low yield, a systematic approach is more effective than random changes. The following workflow provides a logical diagnostic sequence.

Q2: I've added a base, but my yield is still low. How can I systematically identify the problem?

Answer: A low yield can result from issues with reagents, reaction conditions, or product loss during workup and purification. Follow this diagnostic flowchart to isolate the variable causing the issue.

Mandatory Visualization: General Troubleshooting Workflow

Caption: A systematic workflow for troubleshooting low-yield reactions.

Section 3: Reaction-Specific Troubleshooting

The bifunctional nature of 3-aminopropan-1-ol (a primary amine and a primary alcohol) is the root cause of many selectivity issues.

Q3: I am attempting an acylation with an acyl chloride but getting a complex mixture and low yield of the desired N-acylated product. What is happening?

Answer: You are likely experiencing a competition between N-acylation (reaction at the amine) and O-acylation (reaction at the alcohol). The primary amine is generally more nucleophilic than the primary alcohol, so N-acylation is kinetically favored. However, under certain conditions, O-acylation can become a significant side reaction, and di-acylation can also occur, leading to a complex product mixture and a low yield of the desired mono-N-acylated product.

Causality & Troubleshooting:

-

Order of Addition & Temperature: The most critical factor is controlling the local concentration of the electrophile. The reaction should be run cold (e.g., 0 °C) and the acylating agent (acyl chloride or anhydride) should be added slowly to a solution of the free amine. This ensures the more reactive amine is acylated first before there is an opportunity for the less reactive alcohol to react.

-

Base Choice: Using a bulky, non-nucleophilic base like DIPEA is preferable to TEA. If a salt like K₂CO₃ is used, it can sometimes promote O-acylation, especially at higher temperatures.

-

Protecting Groups: If selectivity remains an issue, especially on a larger scale, the most robust solution is to protect the hydroxyl group. A silyl ether (e.g., TBDMS) is a common choice. The protection-acylation-deprotection sequence adds steps but guarantees selectivity and often improves overall yield and purity.

Mandatory Visualization: Competing Acylation Pathways

Caption: Competing N-acylation vs. O-acylation reaction pathways.

Q4: My reductive amination with a ketone is incomplete. How can I improve the conversion?

Answer: Reductive amination is a two-step process in one pot: (1) formation of an imine (or enamine) intermediate, and (2) reduction of that intermediate to the amine.[4] Low yield is often due to an unfavorable equilibrium in the first step or an inappropriate choice of reducing agent for the second.

Causality & Troubleshooting:

-

Imine Formation: This is an equilibrium reaction where water is produced.

-

Water Removal: For difficult substrates, removing water can drive the equilibrium toward the imine. This can be done by adding a dehydrating agent like anhydrous MgSO₄ or using a Dean-Stark apparatus with a solvent like toluene.

-

pH Control: Imine formation is often catalyzed by mild acid. Sometimes, the reaction is performed in a buffer system to maintain the optimal pH.[5]

-

-

Reduction: The choice of reducing agent is critical. The agent must be strong enough to reduce the imine but not so reactive that it reduces the starting ketone or aldehyde before the imine has a chance to form.

-

Sodium Borohydride (NaBH₄): A strong reducing agent. It's best used in a stepwise procedure: first form the imine, then add the NaBH₄. If all components are mixed at once, it may preferentially reduce your carbonyl compound.[6]

-

Sodium Cyanoborohydride (NaBH₃CN): A milder reducing agent that is selective for imines in the presence of carbonyls, especially at neutral to slightly acidic pH. This is often the reagent of choice for one-pot reductive aminations.[4] Caution: It can release toxic HCN gas at pH < 7.

-

Sodium Triacetoxyborohydride (STAB): A similarly mild and selective reagent that is often safer to use than NaBH₃CN and is effective for a wide range of substrates.

-

Section 4: Overcoming Purification Hurdles

Q5: My reaction monitoring (TLC/LCMS) shows good product formation, but my final isolated yield is very low. Where is my product going?

Answer: Polar amino alcohols like 3-aminopropan-1-ol and its derivatives are notoriously difficult to purify. Their high polarity makes them very water-soluble, leading to losses during aqueous extractions. They also tend to streak badly on silica gel chromatography and can decompose at high temperatures required for distillation.[7]

Field-Proven Purification Strategies:

-

Avoid High-Temperature Distillation: Aminopropanols can be susceptible to thermal degradation.[7] If distillation is necessary, it must be performed under high vacuum to keep the temperature as low as possible.

-

Acid-Base Extraction: Use pH manipulation. To remove non-basic impurities, dissolve your crude product in a solvent like ethyl acetate and wash with aqueous acid (e.g., 1M HCl). Your amine product will move into the aqueous layer as the hydrochloride salt. Then, basify the aqueous layer (e.g., with NaOH) and extract your free amine product back into an organic solvent.

-

Salt Crystallization: This is often the most effective method for achieving high purity.[7] Dissolve the crude free-base product in a solvent like isopropanol or ethanol and add a solution of HCl in ether or isopropanol. The hydrochloride salt of your product will often precipitate out as a pure crystalline solid, which can be collected by filtration.

-

Silica Gel Chromatography: If chromatography is unavoidable, "tailing" or streaking can be suppressed by adding a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine or ammonia in methanol.

Section 5: Frequently Asked Questions (FAQs)

-

FAQ 1: How should I properly store and handle 3-Aminopropan-1-ol hydrochloride?

-

FAQ 2: What are the best general-purpose solvents for reactions?

-

For the hydrochloride salt, polar protic solvents like methanol or ethanol are best for solubility. For the free base, polar aprotic solvents like Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF) are excellent choices, offering good solubility for the amine without the reactive -OH group of an alcohol solvent.[2][3]

-

-

FAQ 3: How can I effectively monitor my reaction's progress using Thin Layer Chromatography (TLC)?

-

Use a relatively polar eluent system, such as 10-20% Methanol in Dichloromethane (DCM). Because amines can streak, adding 1% triethylamine to the eluent system can greatly improve the spot shape. Visualize the plate under UV light (if your product is UV active) and then with a potassium permanganate (KMnO₄) stain, which is very effective for visualizing both alcohols and amines (it will react with both functional groups).[9]

-

Section 6: Exemplary Protocol

Protocol: N-Acetylation of 3-Aminopropan-1-ol using Acetic Anhydride

This protocol provides a practical example of controlling selectivity.

Materials:

-

3-Aminopropan-1-ol hydrochloride (1.0 eq)

-

Triethylamine (TEA) (2.2 eq)

-

Acetic Anhydride (1.05 eq)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer, ice bath, round-bottom flask, addition funnel

Procedure:

-

Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Aminopropan-1-ol hydrochloride (1.0 eq) and anhydrous DCM (to make a ~0.5 M solution).

-

Free-Basing: Cool the resulting slurry to 0 °C in an ice bath. Add TEA (2.2 eq) dropwise. Stir for 20-30 minutes at 0 °C. The mixture may become more homogeneous as the free amine is formed. Note: One equivalent of TEA neutralizes the HCl, and the second acts as the base for the acylation.

-

Acylation: In a separate flask, dissolve acetic anhydride (1.05 eq) in a small amount of anhydrous DCM. Transfer this solution to an addition funnel.

-

Slow Addition: Add the acetic anhydride solution dropwise to the cold, stirring reaction mixture over 30 minutes. Maintaining the temperature at 0 °C is crucial to favor N-acylation.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

-

Monitoring: Monitor the reaction for the consumption of the starting amine by TLC (e.g., 15% MeOH/DCM with 1% TEA, visualize with KMnO₄ stain).[9][10]

-

Workup: Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(3-hydroxypropyl)acetamide.

-

Purification: The crude product can be purified via silica gel chromatography using a gradient of methanol in dichloromethane.

References

- KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.

-

PubChem Compound Summary for CID 9086, 3-Amino-1-propanol. National Center for Biotechnology Information. [Link]

- EP2468712A1 - Method for producing and purifying 3-aminopropanol.

-

Wikipedia. 3-Amino-1-propanol. [Link]

-

Al-Rimawi, F. (2017). What is the best method to determine 3-aminopropanol in a cream formulation? ResearchGate. [Link]

-

Chemsrc. 3-Aminopropan-1-ol | CAS#:156-87-6. [Link]

-

Univar Solutions. 3-Amino-1-Propanol, Technical Grade, Liquid. [Link]

-

UL Solutions. (2023). Japan Classifies 3-Aminopropan-1-ol as Deleterious Substance. [Link]

-

The Good Scents Company. 3-amino-1-propanol. [Link]

- US5723645A - Method for preparing 3-aminopropane phosphoric acid.

-

Various Authors. (2016). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine? ResearchGate. [Link]

-

Reddit. (2024). Reductive amination difficulties - poor conversion. r/Chempros. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Washington State University. Monitoring Reactions by TLC. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Mandal, B. P., & Biswas, A. K. (2009). Reaction Kinetics of CO2 in Aqueous 1-Amino-2-Propanol, 3-Amino-1-Propanol, and Dimethylmonoethanolamine Solutions... ResearchGate. [Link]

-

Scribd. Guide to Inline Monitoring of Reaction Mechanisms. [Link]

-

Shakeri, M., & Amighian, J. (2014). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. [Link]

Sources

- 1. 3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-1-propanol, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. univarsolutions.com [univarsolutions.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. reddit.com [reddit.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. s3.wp.wsu.edu [s3.wp.wsu.edu]

- 10. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Incompatible materials with 3-Aminopropan-1-ol hydrochloride

Welcome to the dedicated support center for 3-Aminopropan-1-ol hydrochloride (CAS No. 16558-02-8). This resource is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of this compound in your experiments. Below, you will find troubleshooting guidance and frequently asked questions to address potential challenges related to material incompatibility.

Troubleshooting Guide: Material Incompatibility

Unexpected reactions, sample degradation, or failed experiments can often be traced back to the use of incompatible materials in your experimental setup. This guide will help you identify and resolve these issues.

Problem: I am observing unexpected precipitate, color change, or gas evolution in my 3-Aminopropan-1-ol hydrochloride solution.

This is a classic sign of a chemical reaction, indicating that your compound is reacting with its container, utensils, or other reagents.

Immediate Steps:

-

Cease the experiment: To prevent further reaction and ensure safety.

-

Ventilate the area: If gas evolution is observed.

-

Consult the Safety Data Sheet (SDS): For specific handling and spill procedures.

Troubleshooting Workflow:

The following diagram outlines a systematic approach to identifying the source of incompatibility.

Caption: A workflow for troubleshooting unexpected reactions with 3-Aminopropan-1-ol hydrochloride.

Incompatible Materials Summary

The following table provides a summary of materials known or likely to be incompatible with 3-Aminopropan-1-ol hydrochloride and the scientific reasoning behind it.

| Incompatible Material | Potential Hazard | Scientific Rationale |

| Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide) | Exothermic reaction, liberation of flammable/toxic vapors. | As a hydrochloride salt, it will react with strong bases to neutralize the acid and liberate the free amine, 3-aminopropan-1-ol. This can be a vigorous, heat-generating reaction. |

| Strong Oxidizing Agents (e.g., Peroxides, Nitrates, Perchlorates) | Fire and explosion hazard. | The amino and alcohol functional groups can be oxidized, leading to a potentially violent reaction. |

| Acids and Acid Anhydrides | Vigorous, exothermic reaction. | Can react with the amino group. |

| Certain Metals (e.g., Aluminum, Zinc) | May cause corrosion and release of hydrogen gas. | The acidic nature of the hydrochloride salt in solution can lead to corrosion of some metals. |

| Aldehydes and Ketones | Can form imines or other condensation products. | The primary amine group can react with carbonyl compounds. |

Frequently Asked Questions (FAQs)

Q1: What are the recommended materials for storing and handling 3-Aminopropan-1-ol hydrochloride solutions?

For general laboratory use and storage, we recommend using containers made of borosilicate glass or polytetrafluoroethylene (PTFE) . These materials are chemically inert and will not react with or contaminate your solution. For short-term use, high-density polyethylene (HDPE) may be suitable, but long-term compatibility should be verified for your specific application.

Q2: I dissolved 3-Aminopropan-1-ol hydrochloride in a basic buffer and the solution turned cloudy. What happened?

You have likely exceeded the solubility of the free amine, 3-aminopropan-1-ol. The hydrochloride salt is generally soluble in aqueous solutions. However, when you add a base, you neutralize the hydrochloride, forming the free amine. If the concentration of the free amine exceeds its solubility limit in your buffer system, it will precipitate out, causing the cloudiness.

Q3: Can I use a standard stainless steel spatula to weigh out 3-Aminopropan-1-ol hydrochloride?

For weighing out the solid, a stainless steel spatula is generally acceptable for brief contact. However, for prolonged contact or for handling solutions, especially if they are acidic, it is better to use a PTFE-coated or glass utensil to avoid any potential for metal contamination or corrosion.

Q4: How can I safely dispose of waste containing 3-Aminopropan-1-ol hydrochloride?

All waste disposal must be in accordance with local, state, and federal regulations. Generally, chemical waste like this should not be disposed of down the drain. It should be collected in a designated, properly labeled, and sealed waste container. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Q5: Are there any specific atmospheric conditions I should be aware of when working with 3-Aminopropan-1-ol hydrochloride?

While it is a stable solid, it is good practice to handle it in a well-ventilated area. As with many chemicals, avoid generating dust. When in solution, be mindful of the potential for reaction with atmospheric carbon dioxide if the solution is made basic, which could lead to the formation of carbonates.

References

- National Oceanic and Atmospheric Administration (NOAA). (n.d.). Chemical Reactivity of Amines.

Navigating the Stability of 3-Aminopropan-1-ol Hydrochloride: A Technical Support Guide

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-Aminopropan-1-ol Hydrochloride. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-tested insights into the stability of this compound. This resource moves beyond simple protocols to explain the 'why' behind the observations and experimental choices, ensuring the integrity and success of your research.

I. Understanding the Core Stability Profile

3-Aminopropan-1-ol hydrochloride is a primary amino alcohol, a structural motif that presents specific stability considerations. The presence of both a primary amine and a primary alcohol functional group on a flexible propyl chain dictates its reactivity and degradation pathways. The hydrochloride salt form generally enhances stability and solubility in aqueous media compared to the free base. However, under various stress conditions, the molecule can undergo degradation, leading to the formation of impurities that may compromise the quality, safety, and efficacy of your product.

Key stability concerns include susceptibility to oxidation, particularly at the amino and hydroxyl groups, and potential reactions under thermal and photolytic stress. Understanding these liabilities is the first step in designing robust formulations and analytical methods.

II. Troubleshooting Guide: Unraveling Unexpected Observations

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Scenario 1: Appearance of Unexpected Peaks in HPLC Analysis During a Stability Study

-

Question: I am running a stability study on a formulation containing 3-Aminopropan-1-ol hydrochloride. In my HPLC chromatogram, I'm observing new, unexpected peaks eluting both earlier and later than the parent peak. What could these be?

-

Answer: The appearance of new peaks is a classic indicator of degradation. The elution profile of these new peaks can provide initial clues about their nature.

-

Early Eluting Peaks: These are often more polar than the parent compound. In the case of 3-Aminopropan-1-ol, this could be due to oxidation of the primary alcohol to a carboxylic acid, forming 3-aminopropanoic acid (β-alanine) . Another possibility is the formation of smaller, more polar fragments resulting from cleavage of the carbon-carbon bonds under significant stress.

-

Later Eluting Peaks: These are typically less polar or larger molecules. Potential candidates include dimers or oligomers formed through intermolecular reactions, especially under thermal stress.

Causality: Oxidative degradation is a common pathway for both amines and alcohols. The primary alcohol is susceptible to oxidation to an aldehyde (3-aminopropanal ) and further to a carboxylic acid. The primary amine can also undergo oxidation, though this is often a more complex process involving radical intermediates. Thermal stress can provide the energy for intermolecular condensation reactions.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected HPLC peaks.

-

Scenario 2: A Drop in pH and a Change in the Physical Appearance of a Solution

-

Question: I have an aqueous solution of 3-Aminopropan-1-ol hydrochloride that has been stored for some time. I've noticed a decrease in the pH of the solution and a slight yellowing. What is happening?

-

Answer: A drop in pH of a solution containing an amine is often indicative of the formation of acidic degradation products. The most likely candidate in this scenario is the oxidation of the primary alcohol to a carboxylic acid, forming 3-aminopropanoic acid. The formation of this amino acid would lower the pH of the solution. The yellowing of the solution can be a result of the formation of colored degradation products, which can arise from complex, multi-step degradation pathways, potentially involving the amine group.

Causality: The presence of dissolved oxygen in the aqueous solution can lead to slow oxidation over time, even at ambient temperature. This process can be accelerated by exposure to light or the presence of trace metal ions.

Preventative Measures:

-

Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

-

Light Protection: Store solutions in amber vials or protect them from light.

-

Chelating Agents: If metal-catalyzed oxidation is suspected, the addition of a small amount of a chelating agent like EDTA can be beneficial.

-

Temperature Control: Store solutions at recommended temperatures, typically refrigerated, to slow down degradation kinetics.

-

III. Frequently Asked Questions (FAQs)

-

Q1: What are the primary degradation pathways for 3-Aminopropan-1-ol hydrochloride?

A1: The primary degradation pathways are driven by the reactivity of the amino and hydroxyl functional groups.

-